molecular formula C15H15FN2O3S B2998616 2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2198916-00-4

2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2998616
M. Wt: 322.35
InChI Key: RFVNUIWVDHYABA-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone” appears to be an organic compound based on its structure. It contains a fluorophenoxy group, a thiazol-2-yloxy group, and a pyrrolidin-1-yl group, all attached to an ethanone backbone.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidin-1-yl group, the introduction of the thiazol-2-yloxy group, and the coupling of these groups with the 4-fluorophenoxy group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenoxy group would likely contribute to the compound’s polarity, while the pyrrolidin-1-yl group could potentially introduce some degree of conformational flexibility.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the fluorine atom could make the compound susceptible to nucleophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the fluorophenoxy group could potentially increase the compound’s stability and lipophilicity.


Scientific Research Applications

Synthesis and Chemical Characterization

  • Versatile Synthesis Methods : A study highlighted the development of a new three-component coupling for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in preparing various bicyclic systems. This method's versatility is crucial for generating combinatorial libraries, aiding in scaffold decoration in one step, and potentially involving compounds similar to "2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone" (Almansa et al., 2008).

  • Fluoroionophores Development : Research into fluoroionophores based on diamine-salicylaldehyde derivatives, indicating potential applications in metal ion sensing and cellular metal staining, suggests a framework for developing sensors that could include fluorophenyl components similar to the compound (Hong et al., 2012).

Biological Applications

  • Anticancer Agent Development : Novel pyridine-thiazole hybrid molecules, incorporating fluorophenyl units, have shown high antiproliferative activity against various cancer cell lines, suggesting that modifications to the compound could yield promising anticancer agents (Ivasechko et al., 2022).

  • Antimicrobial Activities : The synthesis and screening of diheteroaryl thienothiophene derivatives, which may relate to the structure of the compound, have been explored for antimicrobial activities, highlighting the potential of such compounds in combating bacterial and fungal pathogens (Wardkhan et al., 2008).

Photophysical and Electrochemical Studies

  • Photophysical Properties : Studies on carbon dots and fluorescent molecules have explored the photophysical properties of compounds, potentially including those with fluorophenyl and thiazolyl groups. These properties are crucial for applications in sensing, imaging, and as fluorescent probes (Shi et al., 2016).

  • Cathode Interfacial Layers : Research on pyridine-incorporated polymers for polymer solar cells indicates that similar compounds could be used as cathode-modifying layers, improving device efficiency by reducing energy loss at the cathode side (Chen et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities.


Please note that this is a general analysis based on the structure of the compound and does not include specific information obtained from scientific literature. For a more detailed and accurate analysis, it would be necessary to consult relevant scientific literature or conduct experimental studies.


properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVNUIWVDHYABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone

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